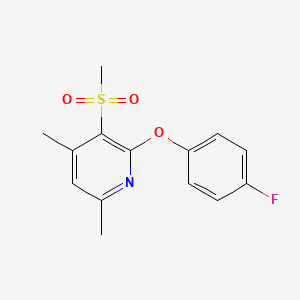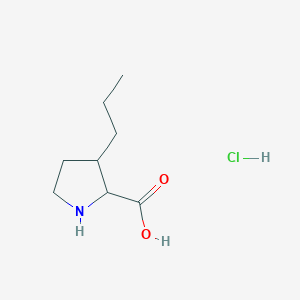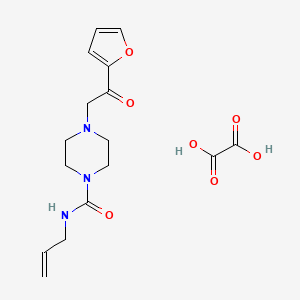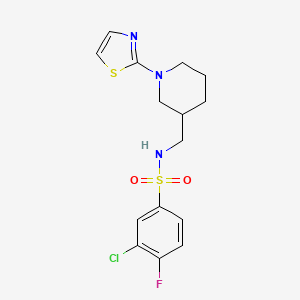![molecular formula C15H22N2O B2800959 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol CAS No. 2167852-47-1](/img/structure/B2800959.png)
3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino-methyl)-1-aza-bicyclo[222]octan-3-ol is a complex organic compound with the molecular formula C15H22N2O It is known for its unique bicyclic structure, which includes a quinuclidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol typically involves the reaction of quinuclidine derivatives with benzylamine. One common method includes the use of quinuclidin-3-one as a starting material, which undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzylamine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halides.
Major Products Formed
Oxidation: Formation of quinuclidin-3-one derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated quinuclidine derivatives.
Scientific Research Applications
3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
2-Azabicyclo[3.2.1]octane: Known for its applications in organic synthesis and medicinal chemistry.
Uniqueness
3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol is unique due to its quinuclidine core, which provides a rigid and stable structure. This rigidity enhances its binding affinity and specificity for molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-[(benzylamino)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-15(12-17-8-6-14(15)7-9-17)11-16-10-13-4-2-1-3-5-13/h1-5,14,16,18H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVQWEOVNFHSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CNCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2800876.png)
![2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2800878.png)

![Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800880.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2800881.png)
![5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)(methyl)amino)-3-(2,6-dichlorophenyl)-3ah-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2800882.png)

![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B2800885.png)
![N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2800886.png)
![3-{2-[butyl(methyl)amino]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2800890.png)

![1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2800894.png)

![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2800898.png)
